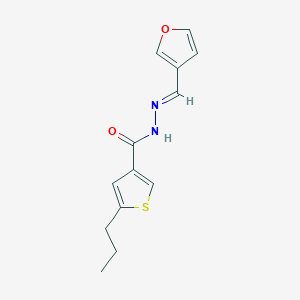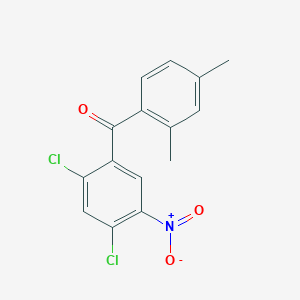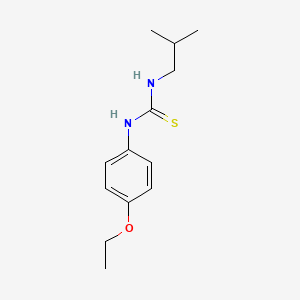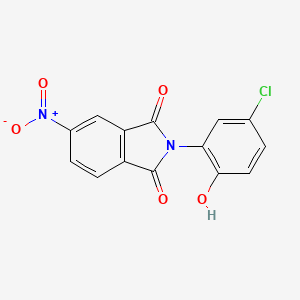
N'-(3-furylmethylene)-5-propyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-furylmethylene)-5-propyl-3-thiophenecarbohydrazide, commonly known as FPTH, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. FPTH has been found to possess various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
FPTH exerts its inhibitory effects on HATs by binding to a specific site on the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the acetylation of histones and subsequent changes in gene expression.
Biochemical and Physiological Effects:
In addition to its effects on HATs, FPTH has been found to possess various other biochemical and physiological effects. These include the inhibition of protein tyrosine phosphatases (PTPs), which play a critical role in the regulation of cellular signaling pathways. FPTH has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using FPTH in lab experiments is its high purity and yield. This allows for accurate and reproducible results. However, FPTH has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the investigation of FPTH. One area of interest is the development of FPTH analogs with improved solubility and potency. Another area of interest is the investigation of FPTH's effects on other enzymes and signaling pathways, which could lead to the discovery of new therapeutic targets. Finally, the use of FPTH in animal models of disease could provide valuable insights into its potential clinical applications.
Synthesemethoden
FPTH can be synthesized using a simple and efficient method. The starting materials, 3-thiophenecarbohydrazide and 3-furaldehyde, are reacted in the presence of propionic acid and acetic anhydride to yield FPTH. The yield of the reaction is typically high, and the purity of the final product can be easily confirmed using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
FPTH has been used in various scientific research applications, including the study of histone acetyltransferases (HATs). HATs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to various diseases, including cancer. FPTH has been found to inhibit the activity of HATs, making it a potential therapeutic agent for the treatment of HAT-related diseases.
Eigenschaften
IUPAC Name |
N-[(E)-furan-3-ylmethylideneamino]-5-propylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-3-12-6-11(9-18-12)13(16)15-14-7-10-4-5-17-8-10/h4-9H,2-3H2,1H3,(H,15,16)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGWNVCMBBUARU-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=CS1)C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5782002.png)
![N-(4-{N-[(4-methoxyphenyl)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5782005.png)

![1-({2-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5782015.png)

![N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5782028.png)


![methyl 2-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5782065.png)
![N~2~-ethyl-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5782077.png)
![ethyl 1-[(6-quinoxalinylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5782095.png)
![N-[4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5782101.png)
![5-[(4-chlorobenzyl)oxy]-2-(4-phenoxy-1H-pyrazol-3-yl)phenol](/img/structure/B5782105.png)
